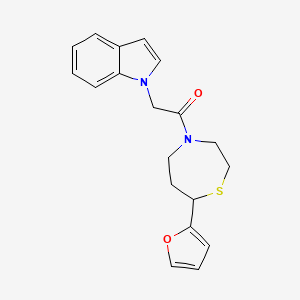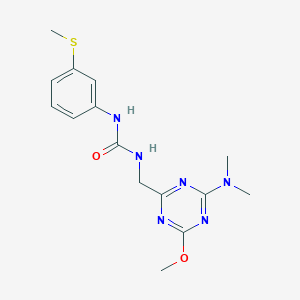![molecular formula C18H11ClN2OS2 B2778540 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide CAS No. 477569-62-3](/img/structure/B2778540.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a thiophene ring through an amide bond. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide, also known as N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide, is Mycobacterium tuberculosis . The compound has shown significant inhibitory potency against this bacterium, which is the causative agent of tuberculosis .
Mode of Action
The compound interacts with its target by inhibiting the growth of the bacterium. It achieves this by disrupting the normal functioning of the bacterium’s cellular processes . The exact mechanism of this interaction is still under investigation, but it is believed to involve the inhibition of key enzymes or proteins essential for the survival and replication of the bacterium .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the survival and replication of Mycobacterium tuberculosis. By inhibiting these pathways, the compound prevents the bacterium from proliferating, thereby controlling the spread of the infection .
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for this compound
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to a decrease in the severity of the infection . This is achieved by disrupting the bacterium’s cellular processes, thereby preventing it from proliferating .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, which can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling with Thiophene Derivative: The benzothiazole derivative is then coupled with a thiophene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
5-Chlorothiophene-2-carboxylic acid: A related thiophene derivative used in similar synthetic routes.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide is unique due to its specific combination of benzothiazole and thiophene moieties, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-16-10-9-15(23-16)17(22)20-12-6-2-1-5-11(12)18-21-13-7-3-4-8-14(13)24-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFXOCDUAVFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
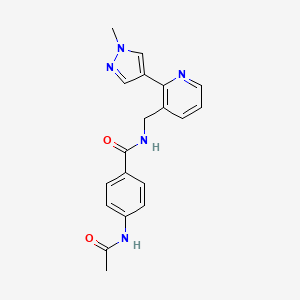
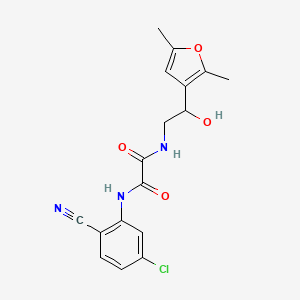
![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)
![5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2778460.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2778465.png)
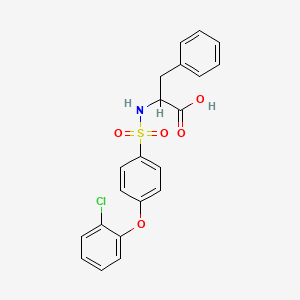
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2778472.png)
![1-{3-[(2-fluorophenyl)methoxy]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2778473.png)
